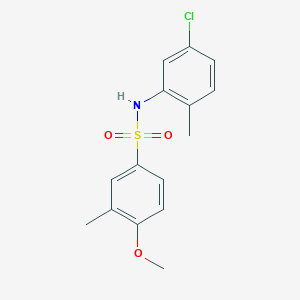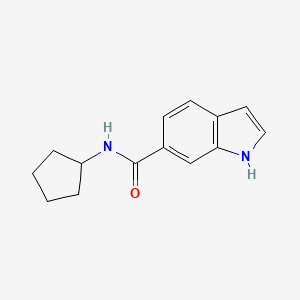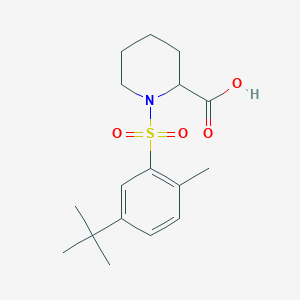
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide, also known as DI-DMA, is a chemical compound with potential applications in scientific research. It is a small molecule that has been found to have a unique mechanism of action, making it a promising candidate for further study. In
作用机制
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide involves its interaction with the Kv4.3 channel in neurons. This channel plays a critical role in regulating the excitability of neurons by controlling the flow of potassium ions across the cell membrane. N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide has been shown to selectively bind to a specific site on the Kv4.3 channel, leading to a decrease in its activity and an increase in the excitability of neurons.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro studies have demonstrated that N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide increases the firing rate of neurons and enhances synaptic transmission. In vivo studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide can induce seizures in animal models, indicating its potential as an anticonvulsant agent.
实验室实验的优点和局限性
One advantage of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide is its selectivity for the Kv4.3 channel, which allows for the targeted manipulation of neuronal excitability. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide is its potential toxicity, which can limit its use in certain experiments. Additionally, the effects of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide on other ion channels and neurotransmitter systems have not been fully characterized, which may limit its broader applicability in neuroscience research.
未来方向
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide. One area of interest is the development of more potent and selective Kv4.3 inhibitors based on the structure of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide. Another area of research is the characterization of the effects of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide on other ion channels and neurotransmitter systems, which could provide insights into its broader mechanisms of action. Additionally, the therapeutic potential of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide in neurological disorders such as epilepsy warrants further investigation.
合成方法
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-bromo-6-(dimethylamino)pyridine-2-carboxylic acid, followed by the addition of triethylamine and acetic anhydride. The resulting product is then purified by column chromatography to yield N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide as a white solid with a high degree of purity.
科学研究应用
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively inhibit the activity of a specific type of potassium channel in neurons, known as the Kv4.3 channel. This inhibition leads to an increase in the excitability of neurons, which has been shown to have therapeutic potential in certain neurological disorders, such as epilepsy.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(2)16-9-7-14(11-18-16)17(21)19-15-8-6-12-4-3-5-13(12)10-15/h6-11H,3-5H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCAJSZNFUIMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7499258.png)

![[2-[[3-ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499265.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)


![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)

![2-methyl-N-[1-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499338.png)


![N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7499348.png)
![N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499351.png)